3-Metilbenzotriazol-4-amina

Descripción general

Descripción

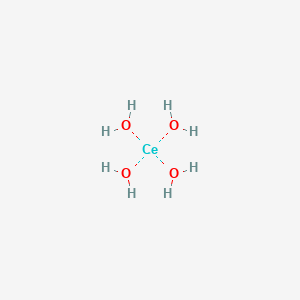

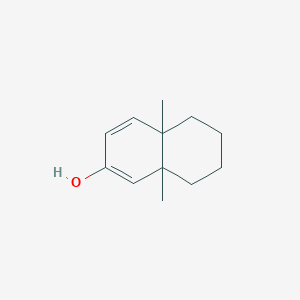

3-Methylbenzotriazol-4-amine, also known as 4-methyl-1H-benzotriazole, is a heterocyclic organic compound that consists of a triazole ring fused with a benzene ring. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol. This compound is widely used in scientific research applications due to its unique properties and versatile nature.

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

3-Metilbenzotriazol-4-amina: es conocida por su aplicación en la inhibición de la corrosión. Previene eficazmente la corrosión de los metales en soluciones ácidas y salinas. Este compuesto es particularmente útil en aplicaciones industriales para prolongar la vida útil de los componentes metálicos, como en los fluidos de deshielo de aeronaves, anticongelantes para automóviles y ceras metálicas .

Síntesis Farmacéutica

En la investigación farmacéutica, This compound sirve como precursor para la síntesis de diversos esqueletos heterocíclicos farmacológicamente importantes. Estos compuestos son cruciales para el desarrollo de fármacos con propiedades antibacterianas, antifúngicas, anticancerígenas y otras propiedades terapéuticas .

Síntesis Orgánica

Este compuesto se utiliza en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su estabilidad y reactividad lo convierten en un intermedio valioso en la síntesis de diversos compuestos orgánicos .

Estudio de Impacto Ambiental

Se han realizado estudios para comprender el impacto ambiental de This compound debido a su pobre biodegradabilidad y persistencia en el medio ambiente. Esta investigación es vital para evaluar los efectos a largo plazo de su uso generalizado .

Investigación Antimicrobiana

La investigación sobre las propiedades antimicrobianas de los compuestos triazólicos, incluyendo This compound, está en curso. Estos estudios tienen como objetivo desarrollar nuevas clases de agentes antibacterianos para combatir los patógenos multirresistentes .

Ciencia de Materiales

En la ciencia de los materiales, This compound se explora por su potencial en la creación de nuevos materiales con propiedades únicas, como una mayor durabilidad o conductividad especializada .

Nanotecnología

Se están investigando las propiedades del compuesto para aplicaciones en nanotecnología, particularmente en la síntesis de nanopartículas con propiedades antimicrobianas .

Biología Química

Por último, This compound se utiliza en la biología química para la bioconjugación y el desarrollo de agentes de imagenología fluorescente. Esta aplicación es crucial para visualizar los procesos biológicos a nivel molecular .

Safety and Hazards

Direcciones Futuras

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Methylbenzotriazol-4-amine, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new molecules with potent activity against otherwise highly resistant pathogens .

Mecanismo De Acción

Target of Action

3-Methylbenzotriazol-4-amine is a derivative of benzotriazole, a class of compounds known for their versatile properties Benzotriazole derivatives have been used to construct innovative drug molecules , suggesting that they may interact with a variety of biological targets.

Mode of Action

The benzotriazole fragment, to which it belongs, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that 3-Methylbenzotriazol-4-amine could interact with its targets in a variety of ways, leading to diverse biochemical changes.

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties , indicating that they may influence multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known for their stability and persistence in the environment , which could potentially impact their bioavailability and pharmacokinetics.

Result of Action

Benzotriazole derivatives have been associated with a wide range of biological and pharmacological activities , suggesting that 3-Methylbenzotriazol-4-amine could have diverse effects at the molecular and cellular levels.

Action Environment

The action of 3-Methylbenzotriazol-4-amine can be influenced by various environmental factors. Benzotriazole derivatives are known to be effective inhibitors of corrosion for copper alloys in both immersed conditions and atmospheric environment . This suggests that the action, efficacy, and stability of 3-Methylbenzotriazol-4-amine could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Análisis Bioquímico

Biochemical Properties

3-Methylbenzotriazol-4-amine, like other benzotriazole derivatives, is known to interact with various enzymes and proteins in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 3-Methylbenzotriazol-4-amine susceptible to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow 3-Methylbenzotriazol-4-amine with a broad spectrum of biological properties .

Cellular Effects

Benzotriazole derivatives have been shown to exhibit a range of effects on various types of cells . For instance, they have demonstrated anticancer properties, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzotriazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the subcellular localization of a compound can affect its activity or function .

Propiedades

IUPAC Name |

3-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13183-01-2 | |

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)